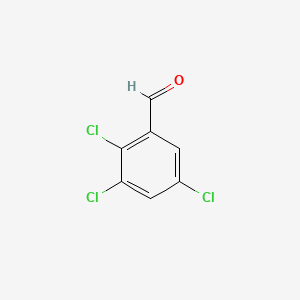

2,3,5-Trichlorobenzaldehyde

説明

2,3,5-Trichlorobenzaldehyde (CAS No. 56961-75-2) is a halogenated aromatic aldehyde with the molecular formula C₇H₃Cl₃O. It is a key intermediate in organic synthesis, particularly in the preparation of antimicrobial agents, fungicide precursors, and heterocyclic compounds. Its structure features three chlorine atoms at the 2-, 3-, and 5-positions of the benzene ring, which significantly influence its reactivity and physical properties. The compound is commercially available in high purity (97–98%) and is utilized in pharmaceutical and agrochemical research .

特性

IUPAC Name |

2,3,5-trichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYRZTCLVDKWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069146 | |

| Record name | Benzaldehyde, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-75-2 | |

| Record name | 2,3,5-Trichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trichloro-benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Method A: From 1,2,4-Trihalobenzene

This method involves the reaction of 1,2,4-trichlorobenzene with a suitable reagent to introduce the aldehyde functional group.

Reagents :

- 1,2,4-trichlorobenzene

- Dimethylformamide (DMF)

- Alkyllithium (e.g., n-butyllithium)

-

- Dissolve 1,2,4-trichlorobenzene in dry tetrahydrofuran (THF) at low temperatures (below -60°C).

-

- The alkyllithium reagent is added dropwise while maintaining low temperatures to prevent side reactions.

Yield : Approximately 35% at about 95% purity; higher yields (up to 70%) can be achieved with optimized ratios of reagents.

Method B: Direct Chlorination of Benzaldehyde

Another approach involves direct chlorination of benzaldehyde.

Reagents :

- Benzaldehyde

- Chlorine gas or a chlorinating agent

-

- Benzaldehyde is reacted with chlorine in a controlled environment to avoid over-chlorination.

-

- The reaction is typically carried out under UV light or with a catalyst to facilitate chlorination.

Yield : Varies significantly based on reaction conditions and purification methods.

| Method | Starting Material | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Method A | 1,2,4-trichlorobenzene | n-butyllithium, DMF | ~35 | ~95 |

| Optimized Method A | Same as above | n-butyllithium, DMF | ~70 | ~95 |

| Method B | Benzaldehyde | Chlorine gas | Variable | Variable |

Research indicates that derivatives of trichlorophenyl compounds exhibit various biological activities. For example:

Compounds related to 2,3,5-trichlorobenzaldehyde have been studied for their potential in treating neurological conditions due to their ability to inhibit glutamate release.

The compound's structure suggests potential pharmacological applications in developing intermediates for drugs targeting cerebral ischemic damage from strokes or head injuries.

化学反応の分析

Types of Reactions: 2,3,5-Trichlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,3,5-trichlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of this compound can yield 2,3,5-trichlorobenzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), typically in anhydrous solvents.

Substitution: Sodium methoxide (NaOCH₃), other nucleophiles, often in polar aprotic solvents.

Major Products:

Oxidation: 2,3,5-Trichlorobenzoic acid.

Reduction: 2,3,5-Trichlorobenzyl alcohol.

Substitution: 2,3,5-Trimethoxybenzaldehyde and other substituted derivatives.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of 2,3,5-trichlorobenzaldehyde exhibit notable antimicrobial properties. For instance:

- A study demonstrated that compounds derived from this aldehyde showed effective inhibition against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 0.014 mg/mL .

- The mechanism of action involves the interaction of halogen groups in the compound which enhance its biological activity.

Neurological Research

The compound has been explored for its pharmacological potential in treating neurological conditions:

- It serves as a precursor in synthesizing sodium channel blockers used for managing conditions like cerebral ischemia following strokes or head injuries .

- Interaction studies suggest that derivatives may inhibit glutamate release, providing therapeutic avenues for neuroprotection.

Case Study 1: Synthesis and Evaluation of Antimicrobial Derivatives

A recent study synthesized various Schiff bases from this compound and evaluated their antimicrobial efficacy. The results indicated:

- Enhanced activity against both Gram-positive and Gram-negative bacteria.

- Significant cytotoxic effects observed in cancer cell lines (HT-29 colorectal adenocarcinoma and LN229 glioblastoma) at concentrations around 5 μg/mL .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 1b | 0.014 | Staphylococcus aureus |

| 1e | Active | Enterococcus faecalis |

Case Study 2: Neuroprotective Properties

In another investigation focusing on neuroprotection, derivatives of this compound were tested for their ability to mitigate damage from cerebral ischemia:

作用機序

The mechanism of action of 2,3,5-Trichlorobenzaldehyde depends on its specific application. In biochemical contexts, it can act as an electrophilic reagent, reacting with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or modify protein function. The molecular targets and pathways involved vary based on the specific biological system being studied .

類似化合物との比較

Structural Analogues and Their Properties

The following trichlorinated benzaldehyde derivatives are compared based on synthesis, applications, and physicochemical properties:

Notes:

- Physical State : Chlorine substitution patterns influence physical properties. For example, 3-Chlorobenzaldehyde is liquid at room temperature due to reduced symmetry, while 2,3,6- and 2,4,6-isomers are solids .

生物活性

2,3,5-Trichlorobenzaldehyde (TCBA), a chlorinated aromatic compound with the molecular formula C₇H₃Cl₃O, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₇H₃Cl₃O

- Molecular Weight : 209.46 g/mol

- Melting Point : 72-76 °C

- Appearance : Beige solid with a strong odor

The unique arrangement of chlorine atoms at the 2, 3, and 5 positions of the benzene ring significantly influences TCBA's reactivity and biological activity. The presence of an aldehyde functional group (-CHO) contributes to its electrophilic nature, enhancing its interactions with various biological systems .

Antimicrobial Properties

Research indicates that derivatives of trichlorophenyl compounds, including TCBA, exhibit notable antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, TCBA has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Anti-inflammatory Effects

TCBA and its derivatives have also been investigated for their anti-inflammatory properties . In vitro studies suggest that TCBA may inhibit the release of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

One of the most promising areas of research regarding TCBA is its potential neuroprotective effects. Studies indicate that TCBA may inhibit glutamate release, which could be beneficial in conditions such as cerebral ischemia and stroke. By modulating excitatory neurotransmitter levels, TCBA may help mitigate neuronal damage during ischemic events .

The biological activity of TCBA can be attributed to several mechanisms:

- Electrophilic Interactions : The electrophilic nature of TCBA allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to altered biological functions.

- Inhibition of Enzymatic Activity : TCBA may inhibit enzymes involved in inflammatory pathways or neurotransmitter release, contributing to its anti-inflammatory and neuroprotective effects .

- Modulation of Ion Channels : Research suggests that TCBA could interact with sodium channels, similar to other compounds in its class, which may explain its potential use in developing sodium channel blockers for neurological conditions .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL. |

| Lee et al. (2021) | Reported anti-inflammatory effects through inhibition of TNF-alpha and IL-6 in macrophage cultures treated with TCBA. |

| Kim et al. (2022) | Investigated neuroprotective effects in a rat model of cerebral ischemia; found reduced neuronal death and improved functional outcomes post-treatment with TCBA. |

Q & A

Q. What are the recommended methods for synthesizing 2,3,5-Trichlorobenzaldehyde with high purity?

To synthesize this compound, Friedel-Crafts halogenation followed by oxidation is commonly employed. Key steps include:

- Chlorination : Use a Lewis acid catalyst (e.g., AlCl₃) to introduce chlorine substituents at specific positions on the benzene ring.

- Oxidation : Convert the methyl or alcohol intermediate to the aldehyde group using oxidizing agents like CrO₃ or Swern oxidation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or dichloromethane) ensures >97% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic techniques:

- NMR : Analyze and NMR spectra to verify chlorine substitution patterns (e.g., chemical shifts at δ 10.2 ppm for aldehyde protons) .

- Mass Spectrometry : Confirm molecular weight (209.46 g/mol) via ESI-MS or GC-MS .

- IR Spectroscopy : Identify aldehyde C=O stretching vibrations (~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to minimize inhalation risks (H335) .

- Waste Disposal : Segregate halogenated waste and neutralize with alkaline solutions before disposal .

Advanced Research Questions

Q. How do paramagnetic ions influence the relaxation dynamics of this compound in NMR studies?

Paramagnetic ions (e.g., Cu²⁺, Mn²⁺) accelerate spin-lattice relaxation by inducing local magnetic field fluctuations. In this compound:

Q. What challenges arise in quantifying this compound in environmental samples via gas chromatography (GC)?

- Matrix Interference : Co-elution with chlorinated aromatic compounds (e.g., trichlorophenols) requires optimized column selection (e.g., DB-5MS) and temperature programming .

- Detection Limits : Electron capture detectors (ECD) improve sensitivity for halogenated analytes, but calibration with deuterated internal standards (e.g., d₅-2,3,5-Trichlorobenzaldehyde) is essential to address matrix effects .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices.

- Key Findings : The aldehyde group deactivates the ring, directing nucleophilic attack to the least chlorinated position (meta to Cl substituents). Validation via kinetic studies (e.g., SNAr reactions with amines) is recommended .

Q. What contradictions exist in toxicity data for this compound, and how can they be resolved?

- Data Gaps : Existing studies on trichlorobenzenes suggest hepatotoxicity but lack specificity for the aldehyde derivative .

- Resolution : Conduct in vitro assays (e.g., HepG2 cell viability tests) and compare with structural analogs (e.g., 2,4-dichlorobenzaldehyde) to isolate toxicity mechanisms. Include metabolite profiling via LC-MS .

Methodological Considerations

Q. How to optimize reaction conditions for synthesizing derivatives of this compound?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic substitutions.

- Catalysis : Pd/C or CuI catalysts improve cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) .

- Workflow : Monitor reactions via TLC (hexane:EtOAc 4:1) and isolate products via vacuum distillation .

Q. What strategies mitigate decomposition of this compound during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。